

Comprehensive Technical Guide: Tomatidine, a Multifaceted Steroidal Alkaloid

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Compound Focus: Tomatidine

CAS No.: 77-59-8

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Chemical Identity, Biosynthesis, and Metabolism

Tomatidine is a **spirosolane-type** steroidal alkaloid derived from cholesterol, serving as the **aglycone** of the glycoalkaloid α -tomatine [1] [2]. Its core structure consists of a hexacyclic skeleton (rings A-F) with a nitrogen-containing F-ring forming a spiro arrangement [1] [3].

Biosynthesis in Tomato Plants

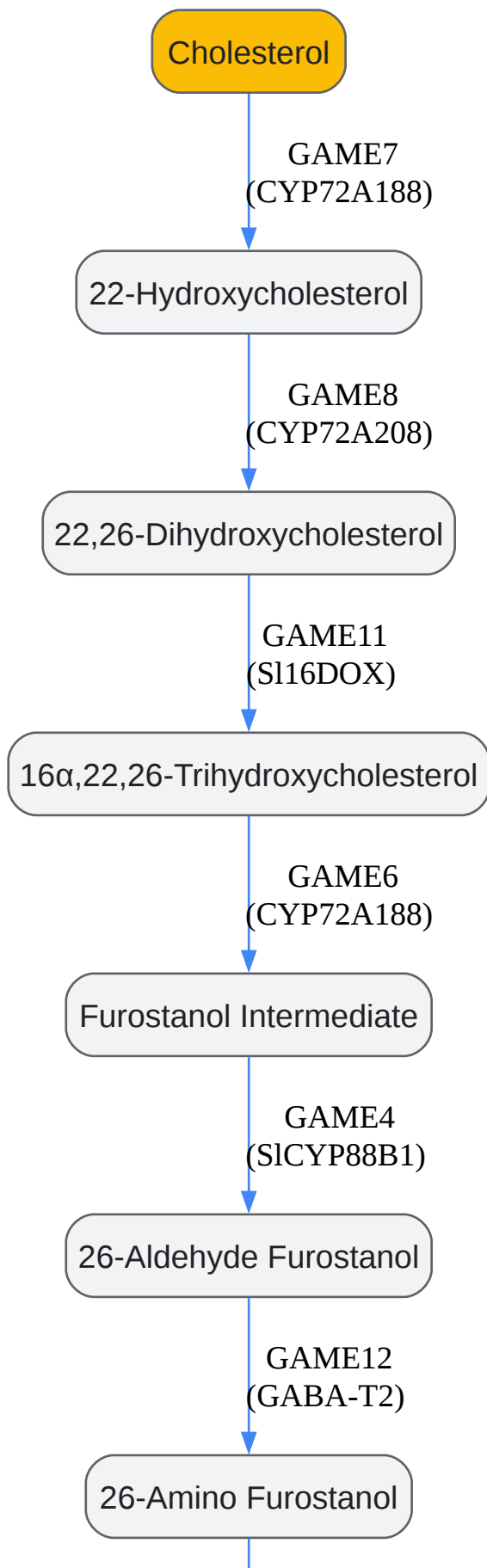
The biosynthesis of **tomatidine** is part of the Steroidal Glycoalkaloid (SGA) pathway in Solanaceae plants like tomato (*Solanum lycopersicum*). The process begins with cholesterol and proceeds through a series of enzymatic modifications [1]. Key genes involved in this pathway are listed in Table 1.

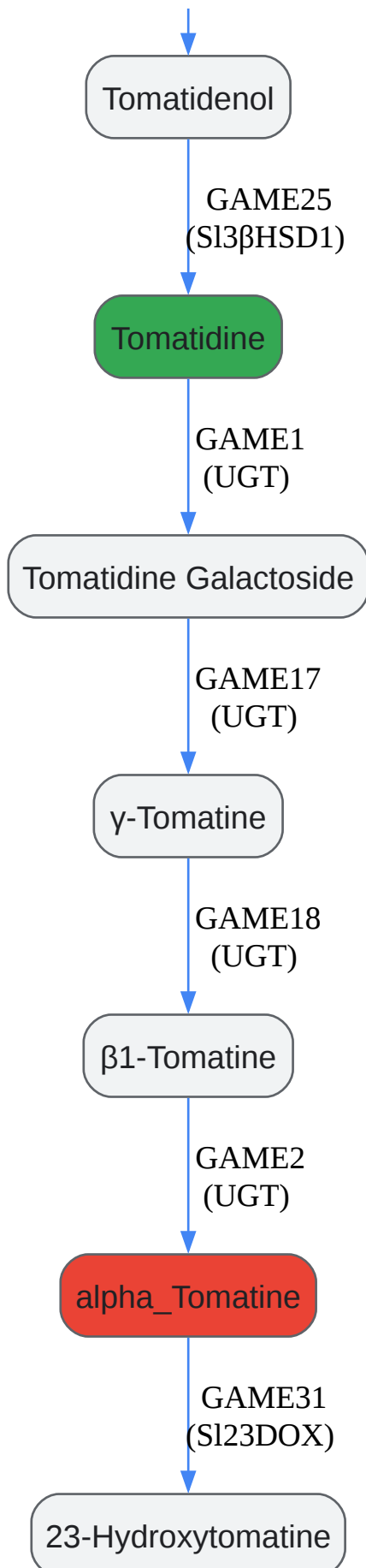
Table 1: Key Genes in the **Tomatidine**/ α -Tomatine Biosynthetic Pathway

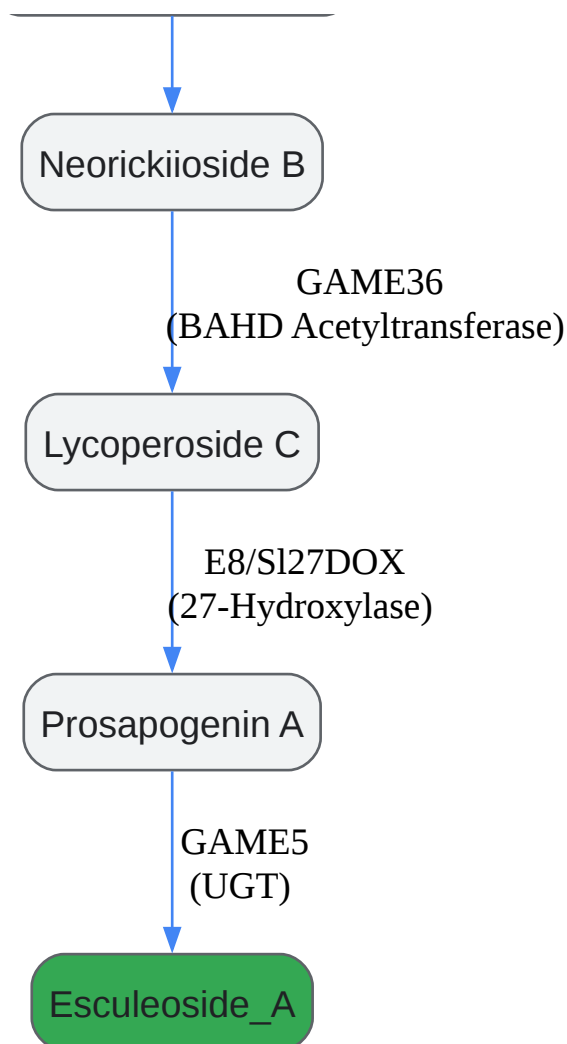
| Gene ID | Gene Name | Enzyme Function | Specific Role in Pathway |
|----------------|-------------------|-------------------------------|---------------------------------------|
| Solyc07g062520 | GAME7 / CYP72A188 | Cytochrome P450 monooxygenase | C-22 hydroxylation of cholesterol [1] |

| Gene ID | Gene Name | Enzyme Function | Specific Role in Pathway |
|----------------|---------------------------|--------------------------------------|--|
| Solyc06g061027 | GAME8 / CYP72A208 | Cytochrome P450 monooxygenase | C-26 hydroxylation [1] |
| Solyc07g043420 | GAME11 / SI16DOX | 2-Oxoglutarate-dependent dioxygenase | C-16 α hydroxylation [1] |
| Solyc12g006460 | GAME4 / SICYP88B1 | Cytochrome P450 monooxygenase | Oxidation to 26-aldehyde furostanol [1] |
| Solyc12g006470 | GAME12 / GABA-T2 | Transaminase | Transamination to form 26-amino furostanol [1] |
| Solyc01g073640 | GAME25 / SI3 β HSD1 | Short-chain dehydrogenase/reductase | Dehydrogenation, isomerization, and reduction to form tomatidine [1] |
| Solyc07g043490 | GAME1 | UDP-galactosyltransferase | First glycosylation step (to tomatidine galactoside) [1] |
| Solyc07g043410 | GAME2 | UDP-xylosyltransferase | Final glycosylation step (to α -tomatine) [1] |

The flowchart below illustrates the core biosynthetic pathway from cholesterol to α -tomatine and the metabolic conversion to esculeoside A in ripe fruit.







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*Diagram 1: Biosynthetic and metabolic pathway of **tomatidine** and α -tomatine in tomato plants. Key genes and enzymes are indicated alongside the reactions they catalyze.*

In Vivo Metabolism and Pharmacokinetics

Upon consumption by mammals, glycosylated alkaloids like α -tomatine undergo significant metabolism. A recent pig study identified that **phase I metabolites** (e.g., hydroxy**tomatidine**, acetoxyhydroxy**tomatidine**) are the predominant forms found in systemic circulation, with **sulfonated and glucuronidated phase II metabolites** also present at lower concentrations [4]. The study reported total steroidal alkaloids reached an average concentration of **107.7 nmol/L** in plasma after short-term tomato consumption [4].

Pharmacological Properties and Mechanisms of Action

Tomatidine exhibits a wide range of biological activities by interacting with multiple cellular targets and pathways, as summarized below.

Antibacterial Properties

Tomatidine demonstrates potent and selective activity against persistent forms of *Staphylococcus aureus*.

Table 2: Antibacterial Properties of **Tomatidine** against *S. aureus*

| Parameter | Effect/Value | Experimental Context |
|---------------------------------|---|--|
| Activity against SCVs | MIC = 0.12 µg/mL [5] | Small-colony variants (SCVs) of <i>S. aureus</i> |
| Bactericidal vs Bacteriostatic | Bacteriostatic against SCVs [5] | Small-colony variants (SCVs) |
| Activity against normal strains | No direct antibiotic activity [5] | Normal strains of <i>S. aureus</i> |
| Anti-virulence & Potentiation | Anti-virulence activity and potentiation of aminoglycosides [5] | Normal strains of <i>S. aureus</i> |
| Primary Molecular Target | Proposed: multiple cellular targets [5] | First structure-activity relationship study |

Antiviral Properties

Tomatidine shows broad-spectrum antiviral activity against several RNA viruses. It inhibits CHIKV particle production with an **EC₅₀ between 1.2 and 3.8 μ M** in Huh7 cells, and similarly shows activity against Dengue Virus (DENV) and Zika Virus (ZIKV) [6]. Its mechanism involves acting at a **post-entry step** of the viral replication cycle, effectively reducing the number of infected cells and progeny virion production [6].

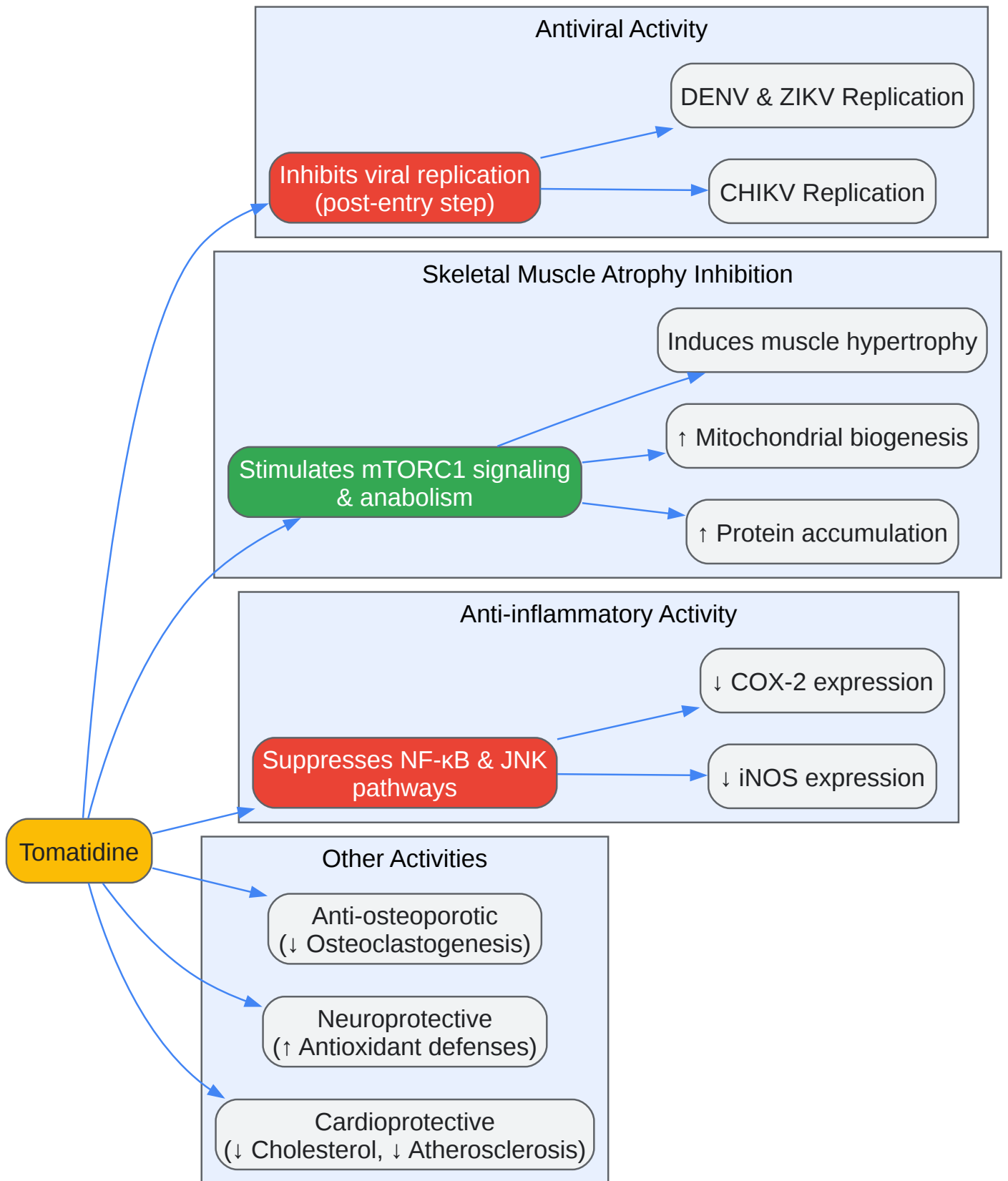
Skeletal Muscle Atrophy Inhibition

A systems-based discovery approach identified **tomatidine** as a natural small molecule inhibitor of skeletal muscle atrophy [7]. The compound stimulates mTORC1 signaling and anabolism in skeletal myotubes, leading to accumulation of protein and mitochondria and ultimately cell growth [7]. In mouse models, **tomatidine** increased skeletal muscle mTORC1 signaling, reduced atrophy, stimulated hypertrophy, and increased strength and exercise capacity [7].

Additional Pharmacological Activities

- **Anti-inflammatory Effects:** **Tomatidine** inhibits iNOS and COX-2 through suppression of NF- κ B and JNK pathways in LPS-stimulated macrophages [3].
- **Cardioprotective and Anti-atherosclerotic Effects:** Dietary supplementation with ~0.04% **tomatidine** for 10 weeks reduced plasma cholesterol and atherosclerosis in ApoE-deficient mice, potentially by inhibiting acyl-CoA:cholesterol acyl-transferase (ACAT) [8].
- **Neuroprotective Effects:** **Tomatidine** and α -tomatine provide protection against glutamate-induced and H₂O₂-induced toxicity in SH-SY5Y neuroblastoma cells, restoring antioxidant enzyme activity and glutathione levels [3].
- **Anti-osteoporotic Effects:** **Tomatidine** suppresses osteoclastogenesis and mitigates estrogen deficiency-induced bone mass loss by modulating TRAF6-mediated signaling and downregulating p53 [8] [3].

The following diagram illustrates the multitargeted mechanisms of action of **tomatidine** across different physiological systems.



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*Diagram 2: Multitargeted mechanisms of action of **tomatidine**, illustrating its diverse pharmacological activities across different disease models.*

Experimental Protocols for Key Assays

Protocol: Assessing Antiviral Activity In Vitro [6]

Objective: To evaluate the antiviral potential of **tomatidine** towards Chikungunya virus (CHIKV) in vitro.

Cell Lines: Huh7 (human hepatic cells) or Vero-WHO (monkey kidney epithelial cells). **Virus Strains:** CHIKV-LR (East/Central/South African lineage). **Cytotoxicity Pre-screening:**

- Seed cells in 96-well plates and incubate overnight.
- Treat with serial dilutions of **tomatidine** (e.g., 0.1-100 μ M) for 24-48 hours.
- Assess cell viability using MTT, MTS, or ATPLite assays.
- Calculate CC_{50} (50% cytotoxic concentration) and determine the maximum non-toxic concentration (where viability >75-80%).

Antiviral Activity Assay:

- Seed cells in appropriate growth medium.
- **Pre-treatment:** Optional. Incubate cells with **tomatidine** prior to infection.
- **Infection:** Infect cells with CHIKV at a defined MOI (e.g., 0.5 or 1) in the presence or absence of **tomatidine**.
- **Post-treatment:** Add **tomatidine** immediately after virus adsorption period.
- **Incubate** for a defined period (e.g., 16-24 hours post-infection).
- **Harvest** cell culture supernatants.
- **Quantify infectious virus particles** by plaque assay (PFU/mL) or $TCID_{50}$.

Key Controls: Include vehicle (e.g., EtOH, DMSO) and untreated infected controls, as well as a known antiviral compound as a positive control if available.

Protocol: Evaluating Anti-Atrophy Effects in Skeletal Myotubes [7]

Objective: To determine the effect of **tomatidine** on preventing skeletal muscle atrophy in vitro.

Cell Culture:

- **Human Skeletal Myoblasts:** (Lonza CC-2580) maintained in SkBM-2 Basal Media with BulletKit supplements.
- **Mouse C2C12 Myoblasts:** (ATCC CRL-1772) maintained in high-glucose DMEM with 10% FBS.

Differentiation and Treatment:

- **Day 0:** Plate myoblasts at high density (e.g., 1×10^5 cells/well for human, 2.5×10^5 for mouse in 6-well plates).
- **Day 2 (Human) / Day 1 (Mouse):** Induce differentiation by switching to low-serum medium (e.g., 2% horse serum in DMEM/F-12 for human, DMEM for mouse).
- **Day 7:** Differentiated myotubes are rinsed with PBS and treated with vehicle (0.1% DMSO) or **tomatidine** (e.g., 1-10 μM) in fresh maintenance medium.
- **Incubate** for 48 hours before analysis.

Endpoint Analyses:

- **Total Cellular Protein:** Quantify using BCA assay, normalized to DNA content.
- **Mitochondrial DNA Content:** Isolate total DNA and quantify mitochondrial vs. nuclear DNA by qPCR.
- **Myotube Size:** Fix, immunostain for troponin or myosin heavy chain, image, and measure diameter using ImageJ software.
- **Protein Synthesis:** Pulse with ^3H -tyrosine (4 $\mu\text{Ci}/\text{mL}$) for 30 min, measure incorporation.
- **Signaling Analysis:** Perform immunoblotting for phospho-/total S6K, Akt, and other mTOR pathway components.

Research Gaps and Future Directions

While **tomatidine** shows significant therapeutic potential, several research gaps remain:

- **Human Pharmacokinetics:** Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies in humans are lacking. The recent pig model study provides preliminary data on circulating metabolites, but further validation is needed [4].

- **Systemic Toxicity Profile:** Long-term toxicity and safety studies in higher mammals are required before clinical development.
- **Formulation Strategies:** Poor aqueous solubility may limit bioavailability, necessitating advanced formulation approaches.
- **Structure-Activity Relationship (SAR):** Although the first SAR study has been conducted [5], more extensive medicinal chemistry efforts could yield analogs with improved potency and selectivity.
- **Combination Therapies:** Potential synergies with existing antibiotics, antivirals, or other therapeutics remain largely unexplored.

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